molecular formula C23H29N3O4S2 B2665521 N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893124-77-1

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2665521
CAS No.: 893124-77-1
M. Wt: 475.62
InChI Key: GYZZGHMGDDHMSY-UHFFFAOYSA-N
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Description

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine sulfonamide moiety with a tetrahydrocycloheptathiophene core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Sulfonamide: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl group.

    Amidation Reaction: The piperidine sulfonamide is then reacted with 4-aminobenzoic acid to form the benzamido intermediate.

    Cyclization: The benzamido intermediate undergoes cyclization with a suitable thiophene derivative under acidic or basic conditions to form the tetrahydrocycloheptathiophene core.

    N-methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic benzamido group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated derivatives of the benzamido group.

Scientific Research Applications

N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its mechanism of action and therapeutic potential.

    Biological Research: It serves as a tool compound in studying cellular processes and signaling pathways, particularly those involving sulfonamide and thiophene derivatives.

    Industrial Applications: Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The piperidine sulfonamide moiety is known to inhibit enzymes like dihydrofolate reductase, while the thiophene core can interact with various cellular proteins, modulating their activity. These interactions lead to the compound’s therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

  • N-(4-(piperidin-1-ylsulfonyl)phenyl)-2-methyl-4H-chromen-4-carboxamide
  • N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4H-pyran-3-carboxamide

Comparison:

  • Structural Differences: While similar compounds share the piperidine sulfonamide moiety, they differ in the core structure (e.g., chromen, pyran, thiophene).
  • Unique Properties: The tetrahydrocycloheptathiophene core in N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide provides unique electronic and steric properties, influencing its reactivity and biological activity.
  • Biological Activity: The specific combination of functional groups in this compound may result in distinct pharmacological profiles compared to its analogs, making it a valuable candidate for targeted therapeutic applications.

Properties

IUPAC Name

N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-24-22(28)20-18-8-4-2-5-9-19(18)31-23(20)25-21(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h10-13H,2-9,14-15H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZZGHMGDDHMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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